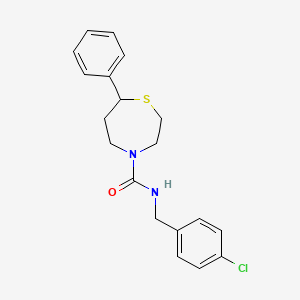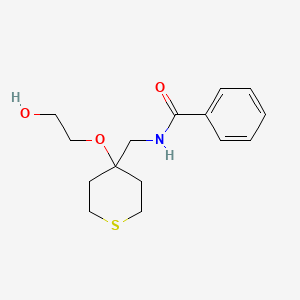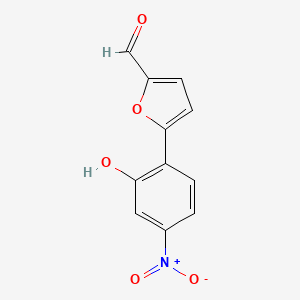![molecular formula C19H15FN4O3S2 B2846150 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 950470-56-1](/img/structure/B2846150.png)
2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H15FN4O3S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, researchers investigated various 6,5-heterocycles to improve metabolic stability. A potent inhibitor, described as having undergone metabolic deacetylation, was modified to reduce this metabolic liability, leading to the identification of imidazopyridazine 10 with similar in vitro potency and in vivo efficacy. This research highlights the importance of structural modifications to enhance drug stability and efficacy (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. The investigation into ligand-protein interactions and the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs) demonstrates the diverse applications of benzothiazolinone derivatives, ranging from biological to photovoltaic systems. The study also explored the compounds' non-linear optical (NLO) activity, indicating their potential in various technological applications (Mary et al., 2020).
Anticancer Activity
Research into fluoro-substituted benzo[b]pyran derivatives showcased their potential in anticancer therapy. The synthesis and evaluation of these compounds against human cancer cell lines revealed their activity at low concentrations, suggesting the importance of structural elements like the fluoro-substituent in medicinal chemistry for cancer treatment (Hammam et al., 2005).
Antimicrobial and Antifungal Activity
Benzothiazole pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities, demonstrating the versatility of benzothiazole structures in developing new antimicrobial agents. The study highlighted the synthesis of novel derivatives and their efficacy against various microbial strains, pointing to the structural adaptability of benzothiazole derivatives in creating potent antimicrobial compounds (Maddila et al., 2016).
Mechanism of Action
Target of Action
CCG-82719, also known as 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is crucial in regulating various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-82719 interacts with its targets by inhibiting the Rho/MRTF/SRF pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .
Biochemical Pathways
The Rho/MRTF/SRF pathway is a key biochemical pathway affected by CCG-82719 . This pathway regulates mitochondrial function and dynamics . The compound hyperacetylates histone H4K12 and H4K16 and regulates the genes involved in mitochondrial function . It represses oxidative phosphorylation and increases glycolysis as a compensatory mechanism .
Pharmacokinetics
The compound’s interaction with the rho/mrtf/srf pathway suggests that it may have a significant impact on cellular bioavailability .
Result of Action
CCG-82719 has been shown to inhibit all the complexes of mitochondrial electron transport chains, inducing oxidative stress . It effectively inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S2/c20-13-7-5-12(6-8-13)10-24-15-4-2-1-3-14(15)18-16(29(24,26)27)9-22-19(23-18)28-11-17(21)25/h1-9H,10-11H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMAHPYOXWJGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)



![8-methyl-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2846081.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide](/img/structure/B2846083.png)


![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)